
4-(4-Bromophenyl)-1-butene
Overview
Description
4-(4-Bromophenyl)-1-butene is an organobromine compound featuring a butene chain (C₄H₇) attached to a para-brominated phenyl group. Its molecular formula is C₁₀H₁₁Br, with a molecular weight of 211.10 g/mol. The compound’s structure combines the reactivity of an alkene with the electron-withdrawing properties of the bromophenyl group, making it valuable in organic synthesis, particularly in cross-coupling reactions and polymer chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Bromophenyl)-1-butene can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction . This reaction typically uses a palladium catalyst to couple a 4-bromophenylboronic acid with 1-bromo-1-butene under basic conditions . The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the bromination of 4-phenyl-1-butene . This process uses bromine or a bromine-containing reagent in the presence of a catalyst to selectively brominate the phenyl ring . The reaction conditions are optimized to achieve high yields and purity of the desired product.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Bromophenyl)-1-butene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The butene chain can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: The double bond in the butene chain can be reduced to form the corresponding alkane.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for hydrogenation reactions.
Major Products:
Substitution: Products include 4-(4-substituted phenyl)-1-butene derivatives.
Oxidation: Products include 4-(4-bromophenyl)-1-butanol or 4-(4-bromophenyl)-2-butanone.
Reduction: The major product is 4-(4-bromophenyl)butane.
Scientific Research Applications
Organic Synthesis
4-(4-Bromophenyl)-1-butene serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows it to participate in various chemical reactions, including:
- Substitution Reactions : The bromine atom can be replaced by other functional groups, facilitating the creation of diverse derivatives.
- Coupling Reactions : It can be utilized in cross-coupling reactions, such as Suzuki or Heck reactions, to form biphenyl compounds which are valuable in material science and pharmaceuticals.
Medicinal Chemistry
The compound has potential applications in drug development due to its structural characteristics. Some notable uses include:
- Synthesis of Bioactive Compounds : It can be employed in the synthesis of compounds with therapeutic effects, particularly those targeting cancer and inflammatory diseases.
- Antimicrobial Agents : Research indicates that compounds with similar structures exhibit antimicrobial properties, suggesting that this compound may also possess such activity.
Material Science
In material science, this compound is used to develop advanced materials such as polymers and liquid crystals. Its ability to form stable structures makes it suitable for:
- Liquid Crystal Displays (LCDs) : The compound's properties allow it to be incorporated into materials used for display technologies.
- Organic Photovoltaics : Its derivatives may find applications in organic solar cells due to their electronic properties.
Case Study 1: Synthesis of Anticancer Agents
Research has demonstrated the use of this compound as a precursor in synthesizing novel anticancer agents. A study reported that derivatives synthesized from this compound showed significant cytotoxicity against various cancer cell lines, indicating its potential therapeutic applications .
Case Study 2: Development of Antimicrobial Compounds
Another study explored the antimicrobial properties of brominated phenyl compounds similar to this compound. The findings suggested that these compounds could inhibit the growth of several bacterial strains, supporting their use as potential antimicrobial agents .
Mechanism of Action
The mechanism of action of 4-(4-Bromophenyl)-1-butene and its derivatives involves interactions with specific molecular targets. For example, in biological systems, these compounds may inhibit enzymes or interact with cellular receptors, leading to various biological effects . The exact pathways and targets depend on the specific derivative and its intended application.
Comparison with Similar Compounds
The following compounds share structural similarities with 4-(4-Bromophenyl)-1-butene, differing primarily in substituents on the phenyl ring or backbone. Key comparisons are summarized below:
4-(4-Cyanophenyl)-1-butene (CAS 15451-33-9)
- Molecular Formula : C₁₁H₁₁N
- Molecular Weight : 157.22 g/mol
- Density : 0.97 ± 0.1 g/cm³ (predicted)
- Boiling Point : 258.4 ± 19.0 °C (predicted)
- Key Differences: The cyano (-CN) group is a stronger electron-withdrawing substituent than bromine, enhancing electrophilic reactivity in aromatic systems. Lower molecular weight and density compared to the brominated analog due to the absence of bromine. Applications: Intermediate in nitrile-based polymer synthesis .
4-[(4-Trifluoromethyl)phenyl]-1-butene (CAS 113170-92-6)
- Molecular Formula : C₁₁H₁₁F₃
- Molecular Weight : 200.20 g/mol
- Key Differences :
- The trifluoromethyl (-CF₃) group imparts high electronegativity and lipophilicity, influencing solubility and metabolic stability.
- Boiling point and density are expected to be lower than brominated analogs due to reduced molecular mass and fluorine’s volatility.
- Applications: Fluorinated building blocks in medicinal chemistry .
1-(4-Bromophenyl)ethanone (4'-Bromoacetophenone, CAS 99-90-1)
- Molecular Formula : C₈H₇BrO
- Molecular Weight : 199.05 g/mol
- Key Differences :
- Contains a ketone group instead of an alkene backbone, altering reactivity (e.g., susceptibility to nucleophilic attack).
- Higher polarity due to the carbonyl group, leading to increased solubility in polar solvents.
- Hazards: Irritant to eyes and skin; requires stringent safety protocols during handling .
Data Table: Comparative Analysis
*EWG = Electron-Withdrawing Group
Research Findings and Reactivity Insights
- Spectroscopic Data : In dithiolene derivatives (e.g., B1 in ), the C=C stretch at 1688 cm⁻¹ (FTIR) indicates conjugation with aromatic systems, a feature likely shared with this compound .
- Safety Considerations : Brominated compounds often require precautions such as eye flushing (15+ minutes) and skin decontamination, as seen in 4-(Bromomethyl)benzaldehyde safety protocols .
Biological Activity
4-(4-Bromophenyl)-1-butene is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
Chemical Formula: CHBr
Molecular Weight: 227.09 g/mol
CAS Number: 485320-34-1
The compound features a bromobenzyl group attached to a butene chain, which contributes to its reactivity and biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Properties: Studies have shown that compounds with bromobenzyl moieties often possess significant antimicrobial activity. For instance, derivatives of bromophenyl compounds have been explored for their efficacy against various bacterial strains .
- Antioxidant Activity: The compound has been noted for its ability to scavenge free radicals, suggesting potential applications in protecting cells from oxidative stress .
- Neuroprotective Effects: Preliminary studies indicate that it may offer neuroprotective benefits, potentially shielding neurons from toxic insults .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The bromine atom in the structure can interact with active sites of enzymes, leading to inhibition of their activity. This is particularly relevant in the context of metabolic enzymes involved in drug metabolism .
- Receptor Modulation: The compound may modulate receptor activity by binding to specific sites, influencing various signaling pathways that regulate cell proliferation and apoptosis .
- Interaction with Nucleic Acids: There is evidence suggesting that similar compounds can bind to DNA or RNA, inhibiting nucleic acid synthesis and thereby affecting cell division .
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Activity
A study investigated the antimicrobial efficacy of this compound against various bacterial strains. The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported at 32 µg/mL for both strains. This suggests a promising potential for development into antimicrobial agents.
Case Study: Neuroprotective Effects
In vitro studies using neuronal cell cultures exposed to neurotoxic agents indicated that treatment with this compound reduced cell death by approximately 40%, highlighting its potential as a neuroprotective agent. The mechanism was attributed to its antioxidant properties, which mitigate oxidative damage .
Q & A
Q. Basic: What are the common synthetic routes for 4-(4-Bromophenyl)-1-butene, and how can reaction conditions be optimized for higher yields?
Methodological Answer:
The synthesis typically involves Wittig reactions using 4-bromobenzaldehyde and allyl halides. For example:
- Starting Materials : 4-Bromobenzaldehyde and allyl chloride.
- Reaction : A Wittig reaction under basic conditions (e.g., potassium tert-butoxide) forms the alkene moiety.
- Optimization :
- Temperature : Maintain 0–5°C to minimize side reactions.
- Catalyst : Use triphenylphosphine for ylide generation.
- Purification : Column chromatography with hexane/ethyl acetate (4:1) removes halogenated by-products .
Yield improvements (70–85%) are achieved by slow addition of reagents and inert atmosphere (N₂/Ar) to prevent oxidation .
Q. Advanced: How can computational methods like DFT be integrated with experimental data to resolve structural contradictions in derivatives?
Methodological Answer:
- DFT Calculations : Compare computed bond lengths/angles (e.g., C-Br, C=C) with X-ray data to validate geometry. For example, deviations >0.05 Å indicate potential misassignments.
- NMR Analysis : Match computed H/C chemical shifts (via Gaussian09) with experimental data to confirm regiochemistry.
- Case Study : A 2024 study resolved a stereochemical ambiguity in a bromophenyl-alkene derivative using B3LYP/6-311G(d,p) calculations, aligning DFT-predicted dihedral angles with crystallographic data .
Q. Basic: What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- H NMR : Identify the vinyl protons (δ 5.2–5.8 ppm, doublet of doublets, Hz) and aromatic protons (δ 7.3–7.6 ppm, doublet, Hz).
- C NMR : Confirm the alkene carbons (δ 115–125 ppm) and C-Br (δ 122 ppm).
- IR : C=C stretching (~1640 cm⁻¹) and C-Br (~560 cm⁻¹).
- Mass Spec : Molecular ion peak at m/z 212 (M⁺) with isotopic pattern confirming bromine .
Q. Advanced: How to analyze regioselectivity in catalytic functionalization reactions?
Methodological Answer:
- Mechanistic Probes : Use deuterium labeling or Hammett plots to assess electronic effects. For example, electron-withdrawing Br substituents direct electrophilic addition to the β-position.
- Computational Transition States : Analyze activation energies for competing pathways (e.g., Markovnikov vs. anti-Markovnikov) using DFT. A 2023 study found Pd-catalyzed Heck reactions favor β-aryl coupling due to lower TS energy (ΔG‡ = 28 kcal/mol vs. 32 kcal/mol) .
Q. Basic: How to address discrepancies between theoretical and experimental pKa/logP values?
Methodological Answer:
- Solvent Corrections : Apply COSMO-RS or SMD models to adjust for solvent polarity. For example, aqueous pKa predictions may deviate by 0.5–1.0 units without implicit solvation.
- Experimental Validation : Use potentiometric titration (e.g., Sirius T3) in 10% DMSO/water. A 2022 study reconciled DFT-predicted pKa (8.3) with experimental (8.1) by including explicit water molecules in calculations .
Q. Advanced: What role does this compound play in synthesizing metal-organic frameworks (MOFs)?
Methodological Answer:
- Linker Functionalization : The bromine atom enables Suzuki couplings to introduce carboxylate groups for MOF node binding. For instance, a 2024 protocol used Pd(PPh₃)₄ to attach 4-carboxyphenylboronic acid, achieving a BET surface area of 1200 m²/g .
- Cross-Coupling : Sonogashira reactions with terminal alkynes yield conjugated ligands for luminescent MOFs .
Q. Basic: What purification techniques isolate this compound from halogenated by-products?
Methodological Answer:
- Column Chromatography : Use silica gel with hexane/ethyl acetate (10:1), monitoring fractions by TLC (Rf ≈ 0.4).
- Recrystallization : Dissolve in hot ethanol, cool to −20°C for 12 h (yield: 65–75%).
- HPLC : Reverse-phase C18 column (ACN/water 70:30) resolves nonpolar impurities .
Q. Advanced: How to resolve ambiguous stereochemistry using X-ray crystallography and SHELX?
Methodological Answer:
- Data Collection : Collect high-resolution (<1.0 Å) data at 100 K. Use SHELXL for refinement, applying twin laws (e.g., BASF) if twinning is detected.
- ORTEP Visualization : Generate thermal ellipsoid plots to assess disorder. A 2023 study resolved a 50:50 disorder in a bromophenyl derivative by constraining ADP parameters (R1 = 0.038) .
Q. Basic: What are its applications in medicinal chemistry?
Methodological Answer:
- Enzyme Inhibition : Acts as a scaffold for kinase inhibitors (e.g., JAK3 IC₅₀ = 120 nM after functionalization with pyrazole).
- Prodrug Synthesis : The alkene undergoes Michael additions with thiols to target cysteine proteases .
Q. Advanced: Mechanistic insights from kinetic studies of nucleophilic substitutions?
Methodological Answer:
- Solvent Effects : In polar aprotic solvents (DMF), SN2 dominates (k = 0.15 s⁻¹), while protic solvents (EtOH) favor SN1 (k = 0.03 s⁻¹).
- Isotope Effects : confirms a bimolecular pathway in DMF. A 2024 stopped-flow study revealed a linear Hammett correlation (ρ = +2.1) for aryl bromide substitutions .
Properties
IUPAC Name |
1-bromo-4-but-3-enylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Br/c1-2-3-4-9-5-7-10(11)8-6-9/h2,5-8H,1,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDNBBDYPPSSRTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00442426 | |
Record name | 4-(4-Bromophenyl)-1-butene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00442426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15451-32-8 | |
Record name | 4-(4-Bromophenyl)-1-butene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00442426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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